ATP synthase inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATP synthase inhibitor 2 is a compound that specifically inhibits the activity of ATP synthase, an essential enzyme responsible for the synthesis of adenosine triphosphate (ATP) in cells. ATP synthase is found in the inner membranes of mitochondria, thylakoid membranes of chloroplasts, and the plasma membranes of bacteria. The inhibition of ATP synthase disrupts the production of ATP, which is the primary energy currency of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ATP synthase inhibitor 2 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification using techniques such as chromatography and recrystallization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include:
- Use of continuous flow reactors for efficient mixing and reaction control.
- Implementation of automated purification systems to ensure consistent product quality.
- Adherence to Good Manufacturing Practices (GMP) to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: ATP synthase inhibitor 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional properties .
Scientific Research Applications
ATP synthase inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of ATP synthesis and hydrolysis.
Biology: Employed to investigate the role of ATP synthase in cellular energy metabolism and bioenergetics.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated ATP production, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new pesticides and herbicides targeting ATP synthase in pests and weeds
Mechanism of Action
ATP synthase inhibitor 2 exerts its effects by binding to specific sites on the ATP synthase enzyme, thereby blocking the proton flow necessary for ATP synthesis. This inhibition disrupts the electrochemical gradient across the membrane, preventing the conversion of adenosine diphosphate (ADP) to ATP. The molecular targets and pathways involved include the F0 and F1 subunits of ATP synthase, which are essential for its rotary catalytic mechanism .
Comparison with Similar Compounds
Oligomycin: A well-known ATP synthase inhibitor that binds to the F0 subunit and blocks proton transport.
Venturicidin: Another inhibitor that targets the F0 subunit and disrupts ATP synthesis.
Bedaquiline: A synthetic compound that inhibits ATP synthase in mycobacteria, used as an antibacterial agent
Uniqueness: ATP synthase inhibitor 2 is unique in its specific binding affinity and inhibitory potency compared to other inhibitors. Its distinct chemical structure allows for targeted inhibition with potentially fewer off-target effects, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C21H22N2O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylsulfanylquinolin-3-yl)methylamino]propanoate |
InChI |
InChI=1S/C21H22N2O3S/c1-26-21(25)19(11-14-7-9-17(24)10-8-14)22-13-16-12-15-5-3-4-6-18(15)23-20(16)27-2/h3-10,12,19,22,24H,11,13H2,1-2H3/t19-/m0/s1 |
InChI Key |
WIDVPHSBAXLSEU-IBGZPJMESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.